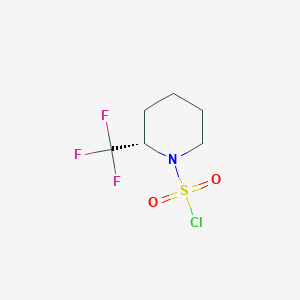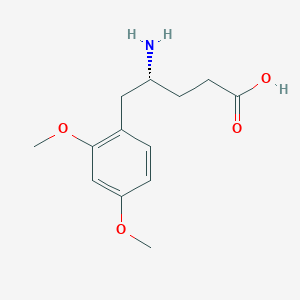
(R)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline is a chiral amino acid derivative characterized by the presence of a 2,4-dimethoxyphenyl group attached to the gamma position of the norvaline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is coupled with a protected norvaline derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves deprotecting the norvaline derivative to obtain ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Types of Reactions:
Oxidation: ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group if present in its intermediate forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Chemistry:
Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in asymmetric synthesis and catalysis.
Biology:
Enzyme Inhibitor: Potential inhibitor of enzymes due to its structural similarity to natural amino acids.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Investigated for its potential therapeutic effects in various diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may mimic natural amino acids, allowing it to bind to active sites and inhibit enzyme activity. The presence of the 2,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
®-5-(2,4-Dimethoxyphenyl)-gamma-Aminobutyric Acid: Similar structure but with a gamma-aminobutyric acid backbone.
®-5-(2,4-Dimethoxyphenyl)-gamma-Valine: Similar structure but with a valine backbone.
Uniqueness:
Chirality: The specific chiral center in ®-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline provides unique stereochemical properties.
Functional Groups: The presence of the 2,4-dimethoxyphenyl group imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(4R)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m1/s1 |
Clé InChI |
XDKDHIVXHQFGGP-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C[C@@H](CCC(=O)O)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


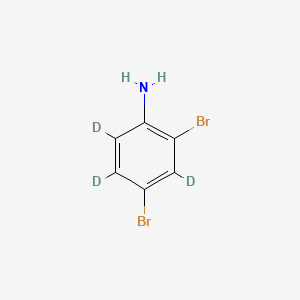
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)

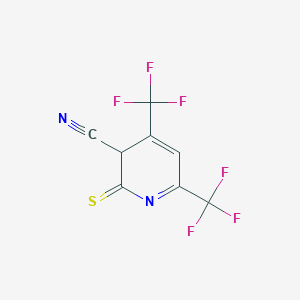
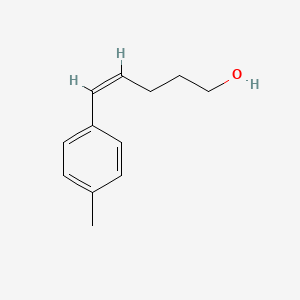
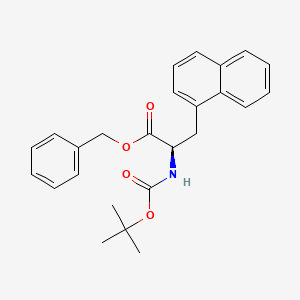
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
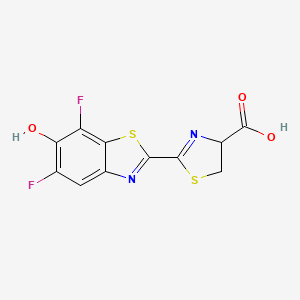
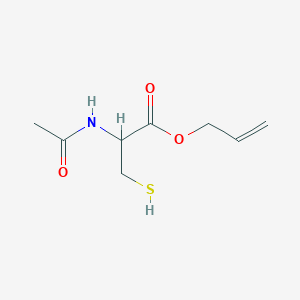

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
